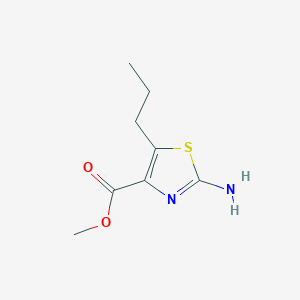

Methyl 2-amino-5-propylthiazole-4-carboxylate

Descripción general

Descripción

Methyl 2-amino-5-propylthiazole-4-carboxylate is a heterocyclic compound with the molecular formula C8H12N2O2S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-propylthiazole-4-carboxylate typically involves the reaction of appropriate thiazole precursors with methylating agents. One common method involves the reaction of 2-aminothiazole with propyl bromide in the presence of a base, followed by esterification with methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-5-propylthiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or acyl derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-amino-5-propylthiazole-4-carboxylate has been investigated for its potential therapeutic properties. It is structurally related to other thiazole derivatives that exhibit biological activity.

Hypolipemiant Compositions

Research indicates that compounds similar to this compound are effective in formulating hypolipemiant compositions. These compositions are useful in treating conditions such as hyperlipidemia, atheromatosis, and vascular spasms. The typical dosage ranges from 0.1 to 0.5 grams per administration, depending on the method of delivery (oral or injectable) .

Xanthine Oxidase Inhibition

A series of thiazole derivatives have been synthesized and evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism that can contribute to gout and oxidative stress. Compounds structurally related to this compound have shown promising xanthine oxidase inhibitory activities, with some derivatives achieving IC50 values in the low micromolar range .

Biochemical Research

This compound serves as a valuable building block in the synthesis of more complex molecules used in biochemical assays and drug discovery.

P-glycoprotein Modulation

In studies focusing on multidrug resistance, thiazole derivatives have been explored for their ability to modulate P-glycoprotein activity, which is crucial for drug absorption and distribution. For instance, certain synthesized compounds demonstrated an ability to enhance the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cancer cell lines . This suggests potential applications in overcoming drug resistance in cancer therapy.

Antioxidant Properties

Some derivatives of thiazoles, including those related to this compound, have been evaluated for their antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress and potentially mitigating cellular damage .

Drug Development Case Study

In a recent study, researchers synthesized a series of thiazole derivatives based on this compound to evaluate their efficacy as xanthine oxidase inhibitors. The study involved:

- Synthesis : Multiple derivatives were synthesized using standard organic chemistry techniques.

- In Vitro Testing : The compounds were screened for enzyme inhibition using spectrophotometric methods.

- Results : Several compounds exhibited significant inhibition of xanthine oxidase with promising antioxidant activity.

This case study highlights the compound's potential as a lead structure for developing new therapeutics targeting oxidative stress-related diseases .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Hypolipemiant compositions | Effective against hyperlipidemia; dosage: 0.1 - 0.5 g |

| Biochemical Research | Xanthine oxidase inhibition | IC50 values: low micromolar range |

| Cancer Therapy | P-glycoprotein modulation | Enhances drug accumulation in resistant cell lines |

| Antioxidant Research | Free radical scavenging | Reduces oxidative stress |

Mecanismo De Acción

The mechanism of action of methyl 2-amino-5-propylthiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

Methyl 2-amino-4-methylthiazole-5-carboxylate: Another thiazole derivative with a different substitution pattern.

Ethyl 2-amino-5-propylthiazole-4-carboxylate: An ethyl ester analogue with similar properties.

Uniqueness

Methyl 2-amino-5-propylthiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

Methyl 2-amino-5-propylthiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing on various research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 2-amino-5-propylthiazole with methyl chloroformate, leading to the formation of the carboxylate ester. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound .

Antioxidant Activity

This compound exhibits promising antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems. The antioxidant activity can be assessed through various assays, including:

- DPPH Scavenging Assay : This assay measures the ability of compounds to donate hydrogen atoms to stabilize free radicals. This compound showed significant scavenging activity with an IC50 value comparable to that of standard antioxidants like ascorbic acid .

- Hydroxyl Radical Scavenging : The compound also demonstrated effective scavenging against hydroxyl radicals, which are among the most reactive free radicals in biological systems .

Antimicrobial Activity

Research has indicated that thiazole derivatives possess antimicrobial properties. This compound has been evaluated against various bacterial strains, showing inhibitory effects. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Properties

Thiazole derivatives have been explored for their anti-inflammatory effects. This compound has shown potential in reducing inflammation markers in vitro. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of thiazole derivatives:

- Antioxidant Study : A study synthesized multiple thiazole derivatives and evaluated their antioxidant activity using DPPH and hydroxyl radical scavenging assays. This compound was found to be one of the more potent compounds in this series .

- Antimicrobial Evaluation : Another research focused on evaluating a library of thiazole compounds against resistant bacterial strains. This compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory mechanisms revealed that this compound could modulate signaling pathways involved in inflammation, suggesting its potential therapeutic application in chronic inflammatory conditions .

Propiedades

IUPAC Name |

methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-4-5-6(7(11)12-2)10-8(9)13-5/h3-4H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFWXWFBGVLSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C(S1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666486 | |

| Record name | Methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649736-98-1 | |

| Record name | Methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.